Hept-5-yn-1-ol
Overview
Description
Synthesis and Anti-HIV Activity of HEPT Analogs
A comprehensive study was conducted to synthesize and evaluate the anti-HIV activity of 33 N-1 side chain-modified analogs of HEPT . The research focused on the effects of substituting the terminal hydroxy group and the rigidity of the side chain. Various derivatives were synthesized, including halo, azido, and amino derivatives, through the intermediate p-tosylate derivative. Further modifications led to the creation of amido and diaryl derivatives. Notably, compounds with an aromatic ring at the end of the acyclic side chain showed increased potency against HIV-1, with two compounds being ten times more active than the known analog BPT.
Synthesis and Chemical Reactions of Arylsulfonyl-aminomethylbicyclo[2.2.1]hept-2-enes
Another study explored the synthesis of new N-(arylsulfonyl)-5-aminomethylbicyclo[2.2.1]hept-2-enes . The research detailed the reaction of stereoisomeric exo- and endo-5-aminomethylbicyclo[2.2.1]hept-2-enes with arylsulfonyl chlorides. The stereochemical features significantly influenced the NMR spectral data. Phase-transfer catalysis methods were employed for alkylation and acylation of the stereoisomeric arylsulfonamides. The study also investigated the reactions of alkylated sulfonamides with peroxyphthalic acid, which yielded epoxides without the orientation of substituents in the norbornene fragment affecting the reaction direction. The structures of the transformation products were confirmed using IR, 1H, and 13C NMR spectra.
Molecular Structure Analysis
Both studies provided insights into the molecular structures of the synthesized compounds. In the first study, the structural modifications of the HEPT analogs were crucial for enhancing anti-HIV activity . The second study's use of NMR spectroscopy allowed for a detailed analysis of the stereochemical impact on the molecular structure of the synthesized sulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred through various analytical techniques. The anti-HIV activity of the HEPT analogs suggests specific physicochemical characteristics that enhance their biological activity . The NMR spectral data from the second study provided valuable information on the physical and chemical properties of the new sulfonamides, which are essential for understanding their reactivity and potential applications .
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
Hept-5-yn-1-ol derivatives, particularly 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), have been extensively studied for their potent and selective inhibition of Human Immunodeficiency Virus type 1 (HIV-1). HEPT inhibits HIV-1 replication in various cell cultures, including T4 cells, peripheral blood lymphocytes, and macrophages, with a significant selective toxicity ratio between virus-infected and uninfected cells (Baba et al., 1989). Further, HEPT's mechanism of action differs from other antiretroviral drugs, such as dideoxynucleoside triphosphates, which provides a unique approach in HIV therapy (Ito et al., 1991).
QSAR Studies for Anti-HIV Agents
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the biological activity of HEPT derivatives as anti-HIV-1 agents. These studies aim to correlate the structural properties of HEPT derivatives with their inhibitory effects on HIV-1, providing insights into the structural requirements for effective drug-receptor interactions (Edache et al., 2016).
Molecular Modeling and Drug Design
Molecular modeling techniques have been applied to HEPT derivatives to understand their conformation and interactions with HIV-1 reverse transcriptase. These studies are crucial for designing new inhibitors with enhanced efficacy and specificity. For instance, ab initio methods have been used to analyze the conformations of HEPT and their interactions with the HIV-1 reverse transcriptase enzyme, providing valuable information for drug design (Lawtrakul et al., 1999).
Stereospecific Synthesis and Enzyme Inhibition
Research on HEPT derivatives has also included the stereospecific synthesis of compounds like hept-6-yne-2,5-diamine, which are potent and selective enzyme-activated irreversible inhibitors of ornithine decarboxylase (ODC). These studies contribute to understanding the role of structural isomerism in biological activity and enzyme inhibition (Casara et al., 1985).
Contribution to Non-Nucleoside Reverse Transcriptase Inhibitors Development
The development of HEPT derivatives has significantly contributed to the field of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs. Research on HEPT derivatives has led to the discovery of compounds with broad-resistance spectrum and optimal pharmacokinetic profiles, enhancing the treatment options available for HIV/AIDS (Chen et al., 2012).
Safety And Hazards
properties
IUPAC Name |
hept-5-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDRTKDQNXWZSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433661 | |
Record name | Hept-5-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hept-5-yn-1-ol | |
CAS RN |
58944-42-6 | |
Record name | Hept-5-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.